N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Descripción
N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a fluorinated benzyl substituent. Its core structure comprises a fused [1,2,4]triazolo[4,3-a]quinoxaline system, with a methyl group at position 1 and a ketone at position 4. The acetamide side chain is linked to a 4-fluorobenzyl group, which influences its electronic and steric properties. While specific data on this compound (e.g., biological activity, solubility) are unavailable in the provided evidence, structural analogs from the triazoloquinoxaline and indazoloquinoxaline families offer insights into substituent-driven variations .
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-12-22-23-18-19(27)24(15-4-2-3-5-16(15)25(12)18)11-17(26)21-10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJXQYMXCKGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates a triazole moiety fused with a quinoxaline ring. This unique configuration is significant in determining its biological activity. The presence of the fluorobenzyl group enhances lipophilicity, which may influence its interaction with biological targets.
Antidepressant Potential
Research indicates that derivatives of 1,2,4-triazolo[4,3-a]quinoxaline exhibit antidepressant-like effects. In particular, compounds from this class have been shown to reduce immobility in the Porsolt's forced swim test, suggesting rapid-onset antidepressant properties. The optimal activity is often associated with specific substitutions on the triazole and quinoxaline rings .
Adenosine Receptor Antagonism
The compound has been observed to act as an antagonist at adenosine receptors A1 and A2. The binding affinity was assessed using radiolabeled ligands in rat cerebral cortex membranes. For instance, a related compound demonstrated an IC50 of 28 nM at the A1 receptor and 21 nM at the A2 receptor, indicating strong potential for modulating neurotransmitter release and cAMP levels in neuronal tissues .
Antimicrobial Activity
The triazole moiety is known for its broad-spectrum antimicrobial properties. Compounds containing this scaffold have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.125 μg/mL against resistant strains .
Anticancer Activity
Preliminary studies suggest that compounds similar to N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide may exhibit anticancer properties. The mechanism appears to involve inhibition of key enzymes involved in cancer cell proliferation. For example, certain triazole derivatives have been noted for their ability to inhibit DNA gyrase and topoisomerase IV .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of triazoloquinoxaline derivatives highlighted their potential as rapid-onset antidepressants. In a controlled experiment with rats subjected to stress models, one derivative significantly reduced immobility time compared to control groups .
Case Study 2: Antimicrobial Effectiveness
In another study evaluating antimicrobial efficacy, several triazole derivatives were synthesized and tested against clinical isolates of Pseudomonas aeruginosa. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to standard treatments like norfloxacin .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Structure Variations
The triazoloquinoxaline core distinguishes this compound from indazoloquinoxaline derivatives (e.g., ’s 6b–6h), which feature an indazole fused to quinoxaline.
Table 1: Core Structure Comparison
| Compound Class | Core Structure | Key Substituents | Molecular Formula (Example) |
|---|---|---|---|
| Triazoloquinoxaline (Target) | [1,2,4]Triazolo[4,3-a]quinoxaline | 4-Fluorobenzyl, methyl, ketone | C19H16FN5O2 (hypothetical) |
| Indazoloquinoxaline (6b–6h) | Indazolo[2,3-a]quinoxaline | Varied aryl/alkyl groups | C22H21N5O2 (e.g., 6b) |
Substituent-Driven Variations
Halogenated Benzyl/Phenyl Groups
- N-(4-Chlorobenzyl) Analog (CAS 1260933-34-3) :
This analog replaces the 4-fluorobenzyl group with 4-chlorobenzyl. The molecular formula (C19H16ClN5O2) differs by a single halogen atom (Cl vs. F), increasing molecular weight by ~16.5 g/mol. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may influence lipophilicity and metabolic stability . - N-(4-Chlorophenyl) Analog (): With a 4-chlorophenyl group (C18H14ClN5O2), this compound lacks the benzyl methylene linker present in the target.
Table 2: Halogenated Analogs Comparison
Complex Substituents
- N-[4-Chloro-3-(trifluoromethyl)phenyl] Analog (CAS 1261001-43-7) :
This derivative (C21H17ClF3N5O2) incorporates a trifluoromethyl group, adding steric bulk and strong electron-withdrawing effects. The increased molecular weight (463.8 g/mol) and lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to the target . - N-Benzyl-4-(3,5-dimethylphenoxy) Analog (): The 3,5-dimethylphenoxy group introduces an oxygen atom and methyl substituents, enabling hydrogen bonding and steric hindrance. Such modifications could alter pharmacokinetic profiles relative to the target’s fluorobenzyl group .
Spectral Data Trends (Indazoloquinoxaline Analogs)
highlights how substituent changes in indazoloquinoxaline derivatives (6b–6h) affect NMR and HRMS profiles:
- Aryl Groups : Electron-withdrawing groups (e.g., 4-bromophenyl in 6d) downfield-shift aromatic protons in NMR, while electron-donating groups (e.g., 4-methoxyphenyl in 6e) cause upfield shifts .
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, and how can reaction conditions be optimized?
The compound can be synthesized via a Ugi four-component reaction (Ugi-4-CR) to assemble intermediates such as N-(2-haloaryl)propynamides, followed by a copper-catalyzed tandem reaction with sodium azide to form the fused triazoloquinoxaline core . Key optimization parameters include temperature control (20–25°C for intermediate steps), solvent selection (e.g., dioxane for amide coupling), and stoichiometric ratios of reagents like triethylamine and chloroacetyl chloride . Purification via recrystallization from ethanol-DMF mixtures is critical to achieving >95% purity .
Q. How should researchers characterize the structural integrity of this compound?
Use NMR (¹H/¹³C) to confirm the presence of the 4-fluorobenzyl group (δ ~7.3 ppm for aromatic protons, δ ~4.4 ppm for the benzylic CH₂), the triazoloquinoxaline core (δ ~8.2–8.5 ppm for quinoxaline protons), and the acetamide carbonyl (δ ~170 ppm in ¹³C NMR). HRMS is essential to verify the molecular ion peak (expected m/z ~423.14 for C₂₁H₁₈FN₅O₂) . Complementary IR spectroscopy can validate carbonyl stretches (~1650–1700 cm⁻¹) .
Q. What are the primary biological targets or assays for this compound?
This triazoloquinoxaline derivative has shown Topoisomerase II (TopoII) inhibition and DNA intercalation in cytotoxic assays against cancer cell lines (e.g., Caco-2, HePG-2). Standard protocols include:
- Cell viability: MTT assay at 48–72 hours with IC₅₀ calculations.
- Cell cycle analysis: Flow cytometry to detect G2/M phase arrest.
- Apoptosis: Annexin V/PI staining .
Advanced Research Questions
Q. How does the 4-fluorobenzyl substituent influence the compound’s bioactivity compared to non-fluorinated analogs?
The 4-fluorobenzyl group enhances metabolic stability and membrane permeability via reduced CYP450-mediated oxidation. Comparative studies with methyl or methoxy analogs show a 3–5× increase in TopoII inhibitory activity, attributed to fluorine’s electron-withdrawing effects improving DNA binding . Replacements with bulkier groups (e.g., 4-chlorophenyl) reduce solubility and activity .
Q. What analytical challenges arise when resolving spectral overlaps in NMR characterization?
The triazoloquinoxaline core’s aromatic protons (δ 7.8–8.5 ppm) often overlap with the 4-fluorobenzyl signals. To resolve this:
Q. How can researchers address contradictions in cytotoxicity data across different cell lines?
Discrepancies in IC₅₀ values (e.g., higher potency in Caco-2 vs. Hep-2 cells) may stem from differences in TopoII isoform expression (α vs. β) or efflux pump activity (e.g., P-gp overexpression). Mitigation strategies include:
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Use Sprague-Dawley rats for preliminary PK studies (IV/oral dosing) to assess bioavailability and half-life. Monitor plasma levels via LC-MS/MS. For toxicity, conduct histopathological analysis of liver/kidney tissues after 28-day repeated dosing. Note: Fluorinated analogs may exhibit renal clearance challenges due to metabolic fluorophore accumulation .
Methodological Considerations
Q. How to optimize the copper-catalyzed tandem reaction for scale-up?
Critical factors include:
- Catalyst loading: 5–10 mol% CuI to minimize side reactions.
- Solvent system: Acetonitrile/water (3:1) for improved azide solubility.
- Temperature gradient: Start at 25°C for Ugi intermediates, then ramp to 80°C for cyclization .
Q. What computational tools support structure-activity relationship (SAR) studies?
- Molecular docking (AutoDock Vina) to predict TopoII binding modes.
- DFT calculations (Gaussian 16) to map electron density around the triazoloquinoxaline core.
- QSAR models using topological descriptors (e.g., Wiener index) to correlate substituent effects with bioactivity .
Data Interpretation and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
